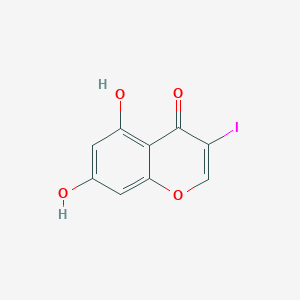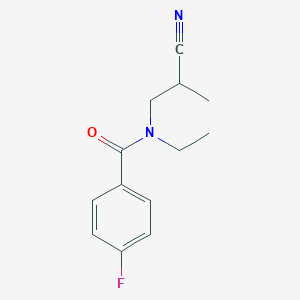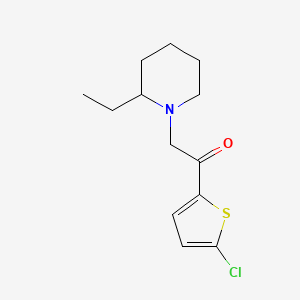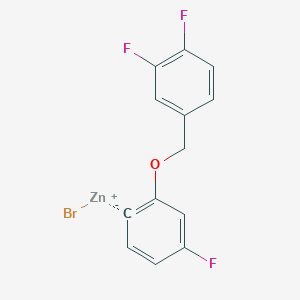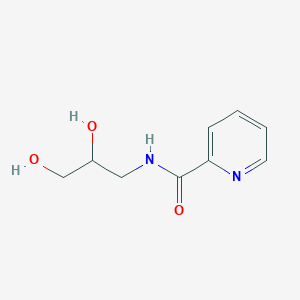
n-(2,3-Dihydroxypropyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2,3-Dihydroxypropyl)picolinamide: is a chemical compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a naturally occurring compound found in the human body and various plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(2,3-Dihydroxypropyl)picolinamide typically involves the reaction of picolinamide with 2,3-dihydroxypropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: n-(2,3-Dihydroxypropyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The picolinamide moiety can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted picolinamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: n-(2,3-Dihydroxypropyl)picolinamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential role as a ligand in metal coordination complexes. These complexes can be used in various biochemical assays and studies.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to form stable complexes with metal ions makes it a candidate for drug development, particularly in the field of metal-based therapeutics.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of n-(2,3-Dihydroxypropyl)picolinamide involves its ability to chelate metal ions. The picolinamide moiety can coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, leading to potential biological effects. The exact pathways and molecular targets involved depend on the specific application and the metal ion being coordinated.
Comparación Con Compuestos Similares
Picolinamide: The parent compound, which lacks the 2,3-dihydroxypropyl group.
2-Pyridinecarboxamide: Another derivative of picolinic acid with different substituents.
α-Picolinamide: A structural isomer with the amide group attached to a different position on the pyridine ring.
Uniqueness: n-(2,3-Dihydroxypropyl)picolinamide is unique due to the presence of the 2,3-dihydroxypropyl group, which imparts additional functional properties. This group allows for further chemical modifications and enhances the compound’s ability to form stable metal complexes. These properties make it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
N-(2,3-dihydroxypropyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O3/c12-6-7(13)5-11-9(14)8-3-1-2-4-10-8/h1-4,7,12-13H,5-6H2,(H,11,14) |
Clave InChI |
PVKLLZUDGPOBEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)NCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((1S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone](/img/structure/B14899781.png)
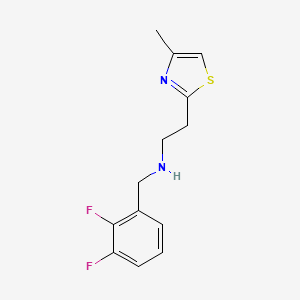
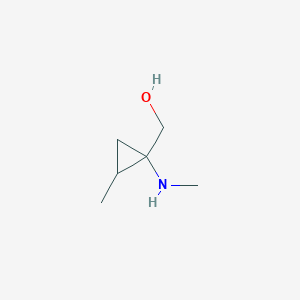
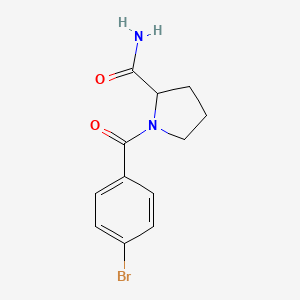
![4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14899812.png)

